molecular formula C12H23P B1630591 Dicyclohexylphosphine CAS No. 829-84-5

Dicyclohexylphosphine

Cat. No.: B1630591
CAS No.: 829-84-5
M. Wt: 198.28 g/mol
InChI Key: HDULBKVLSJEMGN-UHFFFAOYSA-N
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Description

Dicyclohexylphosphine is an organophosphorus compound with the chemical formula (C₆H₁₁)₂PH. It is a colorless to light yellow liquid that is highly sensitive to air and moisture. This compound is widely used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.

Mechanism of Action

Target of Action

Dicyclohexylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of this compound, it binds to a metal center in a coordination complex. The role of this compound as a ligand is to facilitate chemical reactions by providing a platform for the reactants to interact more effectively.

Mode of Action

As a ligand, this compound interacts with its targets by donating electron density to the metal center of the coordination complex . This interaction stabilizes the metal center and enhances its reactivity, enabling it to participate in chemical reactions that it might not otherwise engage in. The resulting changes depend on the specific reaction being facilitated.

Biochemical Pathways

It’s known that this compound is used in suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity as a ligand can be affected by the presence of other chemicals, the pH of the solution, temperature, and pressure . Additionally, this compound is sensitive to air and moisture, so it must be handled and stored under controlled conditions to maintain its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylphosphine can be synthesized through several methods. One common approach involves the reaction of dicyclohexylchlorophosphine with a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. This method is preferred due to its high yield and scalability.

Types of Reactions:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halides to form various phosphine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.

    Substitution: Halides such as alkyl halides; reactions are usually performed in an inert solvent like tetrahydrofuran.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: Various phosphine derivatives depending on the halide used.

Scientific Research Applications

Dicyclohexylphosphine is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:

    Chemistry: Used as a ligand in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

    Tricyclohexylphosphine: Another organophosphorus compound with similar applications but differing in steric and electronic properties.

    Diphenylphosphine: A phosphine with phenyl groups instead of cyclohexyl groups, offering different reactivity and selectivity in catalytic processes.

    Tributylphosphine: A phosphine with butyl groups, used in similar catalytic applications but with different solubility and reactivity profiles.

Uniqueness: Dicyclohexylphosphine is unique due to its balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic reactions. Its cyclohexyl groups provide a combination of stability and reactivity that is not easily matched by other phosphines.

Properties

IUPAC Name

dicyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULBKVLSJEMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)PC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061190
Record name Phosphine, dicyclohexyl-
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Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

829-84-5
Record name Dicyclohexylphosphine
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Record name Phosphine, dicyclohexyl-
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Record name Phosphine, dicyclohexyl-
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Record name Phosphine, dicyclohexyl-
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Record name Dicyclohexylphosphine
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Synthesis routes and methods

Procedure details

1.09 g (4.68 mmol) of chlorodicyclohexylphosphine was added dropwise in a nitrogen gas atmosphere to a suspension of 461 mg (7.05 mg-atoms) of zinc (powder) in 10 cm3 of N,N-dimethylformamide and the mixture was stirred at room temperature for one hour. To the reaction mixture was added dropwise 10 cm3 (10 mmol) of 1 mol·dm--3 hydrochloric acid and then 10 cm3 of toluene. The mixture was stirred, the aqueous layer and the toluene layer were separated off, and the toluene layer was determined by gas chromatography, giving dicyclohexylphosphine in 67% yield.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
461 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dicyclohexylphosphine?

A1: this compound has the molecular formula C12H23P and a molecular weight of 198.3 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, this compound exhibits strong P–H coupling in its 31P NMR spectrum due to the secondary phosphine proton []. Additionally, 1H NMR and IR spectroscopy provide evidence for the thioamide form of thiocarbamoylphosphines, which can be synthesized from this compound and isothiocyanates [].

Q3: How is this compound utilized in organic synthesis?

A3: this compound serves as a valuable ligand in various transition-metal-catalyzed reactions. For instance, it plays a crucial role in palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions, facilitating the formation of biaryl compounds and aryl alkynes, respectively [, ].

Q4: Can you elaborate on the role of this compound in palladium-catalyzed reactions?

A4: this compound acts as a supporting ligand, coordinating to the palladium center in catalysts. This coordination influences the catalyst's activity and selectivity. For example, in the Suzuki-Miyaura reaction, this compound ligands are crucial for achieving high yields, even with challenging substrates like aryl and heteroaryl chlorides, and for enabling reactions at room temperature [].

Q5: Are there specific examples of this compound-containing catalysts and their applications?

A5: Yes, a notable example is the use of (2-biphenyl)this compound in conjunction with palladium acetate for catalyzing Suzuki-Miyaura reactions involving diethyl boronobenzylphosphonates, offering a route to functionalized aminophosphonates [].

Q6: Has this compound been used in the synthesis of polymers?

A6: Indeed, this compound functions as an effective chain-transfer agent in organolanthanide-mediated olefin polymerization, leading to the synthesis of phosphine-terminated polyethylenes []. This highlights its versatility in both small-molecule and polymer synthesis.

Q7: Can this compound be used to synthesize chiral catalysts?

A7: Yes, this compound is a building block for chiral diphosphine ligands used in asymmetric catalysis. One example is the synthesis of enantiopure (2R,4R)-4-(this compound)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine, a ligand applied in the asymmetric hydrogenation of prochiral ketones [].

Q8: Are there any strategies to improve the stability of this compound-based catalysts?

A8: Immobilization of this compound ligands on solid supports, like mesoporous molecular sieves SBA-15 and MCM-41, has been shown to enhance the stability and reusability of Grubbs catalysts for olefin metathesis reactions [].

Q9: How does the structure of this compound contribute to its effectiveness as a ligand?

A9: The two bulky cyclohexyl groups in this compound provide steric hindrance, influencing the accessibility of the metal center and impacting the selectivity of the catalyst. The electron-donating nature of the phosphorus atom also plays a role in tuning the electronic properties of the metal center, ultimately influencing catalytic activity.

Q10: Are there studies comparing this compound to other phosphine ligands?

A10: Yes, comparative studies, such as those investigating the Suzuki-Miyaura reaction, highlight the importance of both ligand bulk and electron-donating ability in dictating catalyst activity. For example, comparing 2-(2',6'-dimethoxybiphenyl)this compound (SPhos) with 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine reveals the significance of these factors [].

Q11: Have computational methods been employed to study this compound and its complexes?

A11: Yes, density functional theory (DFT) calculations have been utilized to elucidate the electronic properties of polymers incorporating this compound moieties, demonstrating the impact of boron complex formation on the LUMO level [].

Q12: Are there any examples of computational studies on the mechanism of reactions involving this compound-containing catalysts?

A12: Computational studies are crucial for understanding reaction mechanisms. While the provided research snippets don't delve into specific computational mechanistic studies for reactions involving this compound, it's a common approach in catalysis research.

Q13: What are some essential tools and resources for research involving this compound?

A13: Essential tools encompass standard synthetic organic chemistry equipment, Schlenk techniques for handling air-sensitive compounds, NMR spectroscopy for characterization, and potentially GC/MS for analyzing reaction mixtures. Computational resources for modeling and understanding properties are also valuable.

Q14: What are some significant historical milestones in the use of this compound in chemistry?

A14: While pinpointing specific historical milestones is challenging without a dedicated historical review, the development of efficient palladium-catalyzed cross-coupling reactions, where this compound ligands have played a crucial role, marks a significant advancement in synthetic organic chemistry.

Q15: Are there any cross-disciplinary applications of this compound?

A15: this compound's applications extend beyond traditional organic synthesis. For example, its use in synthesizing phosphine-terminated polyethylenes [] bridges the fields of organometallic chemistry and polymer science. Additionally, its incorporation into luminescent platinum and palladium complexes [] has implications for materials science and photochemistry.

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